molecular formula C11H14ClNO2 B1587488 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride CAS No. 200064-94-4

2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride

Cat. No.: B1587488
CAS No.: 200064-94-4
M. Wt: 227.69 g/mol
InChI Key: GMZXHCONKSNOLL-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinolines are a group of heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride typically involves the Bischler-Napieralski reaction, which is a well-known method for the preparation of isoquinoline derivatives. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The resulting dihydroisoquinoline is then subjected to further reactions to introduce the acetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as supported Lewis acids, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neuronal signaling pathways and potentially exhibiting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydroisoquinoline
  • Tetrahydroisoquinoline
  • Isoquinoline

Uniqueness

2-(3,4-Dihydroisoquinolin-2(1H)-YL)acetic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to other isoquinoline derivatives, this compound has a unique acetic acid moiety that enhances its solubility and potential for further functionalization .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(14)8-12-6-5-9-3-1-2-4-10(9)7-12;/h1-4H,5-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZXHCONKSNOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173820
Record name 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200064-94-4
Record name 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200064944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Isoquinolineacetic acid, 3,4-dihydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60173820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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